molecular formula C8H7BrN4O B1440517 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 1215799-36-2

3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

Cat. No. B1440517
M. Wt: 255.07 g/mol
InChI Key: GRZNOUXIQOBJKW-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is a chemical compound with the CAS Number: 1215799-36-2. It has a molecular weight of 255.07 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrN4O/c9-6-3-11-7-2-1-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14) .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .

Scientific Research Applications

Synthesis and Functionalization

The compound 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is pivotal in synthesizing highly functionalized heterocycles, demonstrating its utility in creating biologically active compounds. A notable application involves the synthesis of functionalized 2-pyridone derivatives from related carbohydrazides, using acetic acid at 70°C, showcasing a method with advantages like mild reaction conditions and simple operation. This process highlights the compound's role in accessing potentially bioactive molecules through an efficient and straightforward approach (Masoud Mohammadi Vala et al., 2020).

Microwave-Assisted Synthesis

An efficient, one-pot microwave-assisted synthesis method for 3-bromoimidazo[1,2-a]pyridines has been reported, offering good yields (40–85%). This methodology involves electrophilic aromatic bromination using bromodimethylsulfonium ion generated in situ, showcasing the versatility of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide in synthesizing related imidazoheterocycles (S. Patil et al., 2014).

Heterocyclic Compounds Synthesis

The compound serves as a precursor for generating diverse polyheterocyclic systems, indicating its significance in constructing new molecular structures with potential biological activities. Research on synthesizing new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a closely related structure, exemplifies the strategic use of bromo-carbohydrazides in medicinal chemistry for developing antibacterial properties (E. Abdel‐Latif et al., 2019).

Cascade Reactions

A highly efficient and straightforward synthesis of N-fused heterocyclic compounds through a five-component cascade reaction exemplifies the chemical versatility of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide. This approach underscores the compound's utility in domino reactions, facilitating the generation of complex heterocycles without the need for a catalyst, highlighting its value in sustainable chemistry (H. Hosseini & M. Bayat, 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-6-3-11-7-2-1-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZNOUXIQOBJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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